Raloxifene
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82640-04-8 (hydrochloride) | |
| Record name | Raloxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023550 | |
| Record name | Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 5.12e-04 g/L | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone | |
CAS No. |
84449-90-1 | |
| Record name | Raloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | raloxifene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Raloxifene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Raloxifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |
| Record name | Raloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raloxifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Raloxifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Raloxifene Action
Estrogen Receptor Interactions and Conformational Dynamics
The capacity of raloxifene to function as either an estrogen agonist or antagonist in various tissues is primarily dictated by its binding characteristics with Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), and the specific structural alterations it imparts upon receptor binding. nih.govmdpi.com
Binding Affinity to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)
This compound exhibits high-affinity binding to both ERα and ERβ. nih.govaacrjournals.orgaacrjournals.org Research indicates that the binding affinity of this compound for ERα is approximately four times greater than for ERβ. aacrjournals.orgaacrjournals.org This difference in binding affinity contributes significantly to its observed tissue-selective actions. aacrjournals.orgaacrjournals.org
| Compound | Relative Binding Affinity (vs. 17β-estradiol = 1.0) | ERα Selectivity | ERβ Selectivity |
| This compound | 0.34 (for ER) pnas.org | Higher aacrjournals.orgaacrjournals.org | Lower aacrjournals.orgaacrjournals.org |
| 17β-estradiol | 1.0 | Nonselective oup.com | Nonselective oup.com |
| Genistein | Not specified (binds ERβ > ERα) oup.com | Lower oup.com | Higher oup.com |
Note: Relative binding affinities can vary depending on the specific assay system employed in research studies.
Ligand-Induced Conformational Changes in Estrogen Receptors
The binding of this compound to ERs induces conformational changes in the receptor protein that are distinct from those caused by the binding of the endogenous ligand, 17β-estradiol. nih.govahajournals.orgaafp.orgrcsb.org These structural divergences in the ligand-receptor complex are fundamental to the selective activity profile of this compound. patsnap.comnih.govhmdb.ca
Crystallographic analyses have demonstrated that despite binding to the same site within the ligand-binding domain (LBD) of the ER as 17β-estradiol, this compound adopts a different binding mode. rcsb.org This difference leads to a specific repositioning of Helix 12 within the LBD. ahajournals.orgaacrjournals.orgpsu.eduaacrjournals.orgbioscientifica.com The altered position of Helix 12 is crucial as it interferes with the interaction surface required for the recruitment of coactivator proteins, thereby inhibiting the transcriptional activation function (AF-2) located within the LBD. aacrjournals.orgpsu.edubioscientifica.comoup.com In contrast, agonist binding typically stabilizes Helix 12 in a conformation that facilitates coactivator binding and subsequent gene transcription. psu.edubioscientifica.com
Fluorescence-based studies have further corroborated that this compound induces a unique conformation and dynamic behavior in the ER LBD, distinguishing it from other SERMs and pure antagonists and highlighting its specific interaction profile. oup.com
Role of Specific Amino Acid Residues in Tissue Selectivity (e.g., Aspartate 351)
Specific amino acid residues within the ER LBD play a pivotal role in mediating the tissue selectivity of SERMs like this compound. A particularly important residue is Aspartate 351 (Asp351) in ERα. aacrjournals.orgbioscientifica.comwikipedia.orgnih.govoup.comnih.gov
The alkylaminoethoxy side chain, a characteristic structural element of nonsteroidal antiestrogens including this compound, interacts with Asp351. aacrjournals.orgpsu.edubioscientifica.comnih.gov This interaction, often involving a hydrogen bond between the nitrogen atom in the side chain and Asp351, is critical for the antiestrogenic mechanism of this compound. aacrjournals.orgbioscientifica.comnih.gov This interaction contributes to the unfavorable positioning of Helix 12 for coactivator binding, preventing the formation of a transcriptionally active complex. aacrjournals.orgpsu.edubioscientifica.com
Studies involving targeted mutations at this residue have emphasized its significance. For example, a mutation of Asp351 to Tyrosine (Asp351Tyr) in ERα has been shown to convert this compound's pharmacology from antiestrogenic to estrogenic in certain cellular contexts. aacrjournals.orgbioscientifica.comnih.govoup.com This provides strong evidence that the interaction with Asp351 is a key determinant of this compound's antiestrogenic activity. bioscientifica.comnih.gov
Differential Gene Expression Modulation
The tissue-specific effects observed with this compound ultimately stem from its differential modulation of gene expression. patsnap.comaafp.orghmdb.canih.govnih.gov This differential activity is a direct consequence of the distinct ER conformations induced by this compound binding, which in turn govern the recruitment of transcriptional coactivator and corepressor proteins. patsnap.comaafp.orghmdb.canih.govnih.gov
Recruitment of Coactivators and Corepressors
The binding of a ligand to the ER LBD influences the recruitment of coactivator and corepressor proteins, which are essential regulators of gene transcription. oup.comaacrjournals.orgpnas.orgnih.gov this compound's tissue-specific actions are largely attributable to the differential recruitment of these coregulatory proteins in various tissues. patsnap.comnih.govnih.govdrugbank.comcapes.gov.br
In tissues where this compound acts as an antagonist, such as breast and uterus, the this compound-bound ER complex tends to favor the recruitment of corepressors and/or hinder the recruitment of coactivators. oup.comaacrjournals.orgpnas.orgnih.govcapes.gov.br This is facilitated by the altered conformation of Helix 12, which can obstruct the coactivator binding site (AF-2). aacrjournals.orgpsu.edubioscientifica.comoup.com For instance, in mammary cells, this compound promotes the recruitment of corepressors to the promoters of target genes. nih.govcapes.gov.br Corepressors like N-CoR and SMRT can interact with the ER in the presence of antagonists such as this compound, leading to transcriptional repression. aacrjournals.orgpnas.org
Conversely, in tissues where this compound exhibits agonist activity, such as bone, the this compound-bound ER complex may facilitate the recruitment of coactivators or show reduced affinity for corepressors, thereby promoting gene activation. patsnap.comdrugbank.com The balance between the availability and recruitment of specific coactivators and corepressors within a particular cell type is a primary determinant of the cellular response to this compound. aacrjournals.orgnih.govcapes.gov.br
Tissue-Specific Transcriptional Regulation
The differential recruitment of coregulators by the this compound-ER complex leads to distinct patterns of gene expression in different tissues. patsnap.comaafp.orghmdb.canih.govnih.gov this compound has the capacity to activate or repress specific sets of genes depending on the tissue type. molbiolcell.orgoup.com This selective modulation of gene transcription is the basis for its ability to exert estrogen-like effects in some tissues while simultaneously blocking estrogen action in others. patsnap.comaafp.orghmdb.canih.gov
For example, in bone tissue, this compound functions as an estrogen agonist, inducing gene expression profiles that suppress bone resorption and enhance bone mineral density. patsnap.comhmdb.cadrugbank.com This includes the regulation of genes encoding bone matrix proteins such as transforming growth factor-β3 (TGF-β3), which possesses antiosteoclastic properties. hmdb.ca this compound can activate TGF-β3 through ER-mediated pathways that may involve DNA sequences distinct from the classical estrogen response element (ERE). hmdb.ca
In contrast, in mammary and uterine tissues, this compound typically acts as an antagonist, repressing the transcription of estrogen-responsive genes that promote cellular proliferation. pnas.orghmdb.canih.govdrugbank.com Comparative studies of gene expression profiles in different cell lines and tissues treated with this compound and estrogen have revealed substantial differences in the sets of regulated genes and the direction of their regulation. molbiolcell.orgoup.com For instance, a study in the spinal cord demonstrated that this compound significantly modulated the expression of thousands of genes in females, including a notable effect on proteasome subunit genes, which was distinct from the effects observed with estrogen or tamoxifen (B1202). nih.govoup.com
The specific repertoire of genes modulated by this compound in a given tissue is influenced by factors such as the ER subtype(s) expressed (ERα, ERβ, or both), the relative levels of different coactivators and corepressors, and potentially interactions with DNA response elements beyond the classical ERE. pnas.orghmdb.canih.govmolbiolcell.org
Intracellular Signaling Pathways Affected by this compound
This compound influences several intracellular signaling cascades, contributing to its varied biological effects in different tissues. These pathways play crucial roles in processes such as cell survival, proliferation, and inflammation. remedypublications.comahajournals.orgresearchgate.net
Mitogen-Activated Protein (MAP) Kinase Pathway Modulation (e.g., p38 MAP kinase)
This compound has been shown to modulate the activity of Mitogen-Activated Protein (MAP) kinases, particularly the p38 MAP kinase pathway. Both estrogen and this compound can induce apoptosis in vascular smooth muscle cells by activating the p38 cascade, a process mediated by ERα via a non-genomic mechanism. remedypublications.comnih.gov Inhibition of p38 MAP kinase phosphorylation by this compound or estrogen may represent a cardioprotective mechanism against cardiac hypertrophy and dysfunction. ijmrhs.com The p38 MAPK family consists of four proteins: p38α, p38β, p38γ, and p38δ, with p38α being the most highly expressed. frontiersin.org Activation of p38 MAP kinase is involved in cardiac hypertrophy and dysfunction. ijmrhs.com this compound has also been observed to inhibit ERK phosphorylation, a signaling event critical for neutrophil extracellular trap formation. frontiersin.org
Phosphatidylinositol-3-kinase (PI3K)/Akt Pathway Activation
This compound is known to activate the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway. ahajournals.orgresearchgate.net This activation is a non-genomic effect mediated through estrogen receptors, particularly ERα. ahajournals.orgahajournals.orgnih.gov this compound increases the association of ERα with PI3K, leading to the recruitment and activation of PI3K. ahajournals.orgahajournals.org PI3K, in turn, activates Akt through phosphorylation. ahajournals.orgahajournals.orgnih.gov This pathway is important for various cellular functions, including cell survival and the rapid activation of endothelial nitric oxide synthase (eNOS), which stimulates nitric oxide (NO) production in endothelial cells. ahajournals.orgahajournals.orgahajournals.org Inhibition of the PI3K-Akt-NF-κB signaling pathway by this compound decreases the expression of inflammatory protein genes in macrophage cells. remedypublications.comfrontiersin.org The PI3K/Akt pathway has also been implicated in regulating hTERT and Cyclin D1 transcription, which are affected by this compound. osti.gov
Heme-Oxygenase (HO) System Modulation
This compound is an efficient modulator of heme-oxygenase (HO) expression, particularly the inducible isoform HO-1. remedypublications.comnih.govresearchgate.netnih.gov The HO system plays a crucial role in cellular defense processes through the catabolism of heme into biliverdin, carbon monoxide (CO), and iron. remedypublications.comnih.gov HO-1 induction by this compound contributes to its therapeutic efficacy, including its antioxidant and anti-inflammatory properties. remedypublications.comnih.govresearchgate.netnih.gov CO, a product of heme degradation by HO, can display antiapoptotic and cytoprotective effects by connecting to the p38 mitogen-activated protein kinase (MAPK). nih.govresearchgate.net
AMPK Activation and Autophagy Induction
This compound induces autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. nih.govnih.govresearchgate.netresearchgate.net This effect is mediated, at least in part, through the activation of the AMP-Activated Protein Kinase (AMPK) pathway. nih.govnih.govkoreascience.krplos.org Studies have shown that this compound treatment decreases intracellular ATP levels, which activates AMPK. nih.govnih.gov The activation of AMPK leads to the induction of autophagy. nih.govnih.govresearchgate.netkoreascience.krplos.org Overactivation of autophagy induced by this compound can promote cell death, contributing to its anti-cancer effects in certain cell lines. nih.govnih.gov
Beyond Estrogen Receptors: Non-Genomic and Receptor-Independent Effects
While this compound primarily acts as a SERM by binding to nuclear estrogen receptors (ERα and ERβ) and influencing gene transcription (genomic effects), it also exerts effects through non-genomic and potentially receptor-independent mechanisms. acpjournals.orgmdpi.comnih.govnih.gov Non-genomic effects often involve rapid activation of intracellular signaling pathways located in the cytoplasm or at the cell membrane, independent of direct transcriptional regulation. acpjournals.orgremedypublications.commdpi.comnih.gov
This compound's non-genomic actions include the modulation of mitochondrial activity, reduction of oxidative stress, and modulation of intracellular cholesterol levels. mdpi.comnih.gov It can activate survival proteins such as MAP kinases, PI3K/Akt, Src, and CREB through non-genomic mechanisms. researchgate.net These non-genomic pathways are involved in various cellular responses, including neuroprotection and anti-apoptotic effects. researchgate.netnih.gov
Furthermore, some effects of this compound may occur independently of classical estrogen receptor binding. acpjournals.orgaacrjournals.org High-affinity binding sites for SERMs, distinct from ER binding sites, have been suggested in some systems. aacrjournals.org this compound has also been described to affect cells in an ER-independent manner through interaction with the Aryl hydrocarbon Receptor (AhR), leading to increased apoptosis in certain cancer cells. remedypublications.com The ability of this compound to facilitate ERα-PI3K interaction is an example of a non-genomic mechanism that promotes the non-transcriptional effects of ER. ahajournals.orgahajournals.orgnih.gov
This compound's effects on vascular function, such as rapid vasorelaxation, may involve both endothelium-dependent and endothelium-independent mechanisms, suggesting actions beyond direct ER binding. ahajournals.orgahajournals.org
This compound: A Focus on Pharmacodynamics and Pharmacogenomics
This compound, a selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile, acting as an estrogen receptor agonist in some tissues while demonstrating antagonist activity in others. This tissue selectivity underpins its therapeutic applications, primarily in the prevention and treatment of osteoporosis in postmenopausal women. Beyond its well-established effects on bone, research has delved into this compound's influence on various physiological systems and the genetic factors that may modulate its effects.
Pharmacodynamics and Pharmacogenomics of Raloxifene
Pharmacodynamics
The pharmacodynamic effects of Raloxifene are mediated through its binding to estrogen receptors (ERs). The resulting complex interacts with DNA and other proteins, influencing gene transcription in a tissue-specific manner.
This compound has been shown to influence vasomotor activity and endothelial function, which are critical components of cardiovascular health. Studies indicate that this compound can enhance endothelium-dependent vasodilation. ahajournals.org This effect is, at least in part, attributed to an increase in the release of nitric oxide (NO) from the vessel wall. ahajournals.org The mechanism involves the enhancement of vascular endothelial nitric oxide synthase (eNOS) expression and activity. ahajournals.orgcore.ac.uk Furthermore, this compound may contribute to improved endothelial function by reducing the production of reactive oxygen species (ROS) in the vasculature, potentially through effects on NAD(P)H oxidase activity. ahajournals.org While some studies in healthy postmenopausal women have shown improved endothelial function and increased NO levels with this compound, its effects in women with established cardiovascular disease and impaired endothelial function may be less pronounced. core.ac.ukrevespcardiol.org
This compound has demonstrated effects on adipose tissue and fat distribution, particularly in postmenopausal women. Clinical studies suggest that this compound administration can have a favorable influence on body composition. mdpi.comresearchgate.net One-year treatment with this compound has been observed to promote adipose tissue redistribution from an android (abdominal) to a gynoid (hip and thigh) pattern in healthy postmenopausal women. mdpi.comresearchgate.netresearchgate.netnih.gov This shift in fat distribution is considered beneficial from a cardiometabolic perspective. mdpi.comresearchgate.net While this compound may not directly cause weight loss, it has been shown to prevent weight gain and increase fat-free mass in some studies. mdpi.comresearchgate.netresearchgate.net
This compound has been reported to influence the levels of certain hormones and growth factors, including leptin and insulin-like growth factor-1 (IGF-1). Studies in postmenopausal women have shown that this compound therapy can increase serum leptin levels. aacrjournals.orgnih.govnih.govpharmagenetix.net Leptin is an adipokine that plays a role in appetite regulation and energy balance. wikipedia.org The effect of this compound on IGF-1 appears to be less consistent, with some studies indicating a decrease in IGF-1 levels, while others report no significant change. aacrjournals.orgnih.govnih.govwikipedia.org this compound has also been found to increase levels of insulin-like growth factor binding protein-3 (IGFBP-3), which can influence the bioavailability and activity of IGF-1. aacrjournals.orgnih.govwikipedia.org
Here is a summary of this compound's effects on Leptin and IGF-1 levels based on available data:
| Parameter | Effect of this compound | Notes |
| Leptin | Increased serum levels | Observed in postmenopausal and premenopausal high-risk women. aacrjournals.orgnih.govnih.govpharmagenetix.net |
| IGF-1 | Variable (decrease or no significant change) | Less consistent effect compared to leptin. aacrjournals.orgnih.govnih.govwikipedia.org |
| IGFBP-3 | Increased serum levels | May influence IGF-1 activity. aacrjournals.orgnih.govwikipedia.org |
Pharmacogenomics explores how genetic variations influence an individual's response to drugs. In the context of this compound, genetic factors can affect its metabolism, efficacy, and potentially the likelihood of experiencing certain effects.
This compound is primarily metabolized through glucuronidation, a process largely mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1. nih.govoup.com A common genetic polymorphism in the UGT1A1 gene, known as UGT1A128, has been shown to influence this compound metabolism. nih.govoup.comtermedia.plnih.govscholarsportal.info The UGT1A128 allele is associated with reduced UGT1A1 enzyme activity. termedia.pl Studies have demonstrated that individuals homozygous for the UGT1A128 allele (28/28 genotype) exhibit significantly higher concentrations of this compound glucuronides compared to those with other genotypes. nih.govnih.govscholarsportal.info This suggests that the UGT1A128 polymorphism can lead to altered this compound exposure, with potentially higher levels of the parent drug and/or its metabolites. nih.govnih.govscholarsportal.info
Here is a table summarizing the effect of UGT1A128 genotype on this compound glucuronide concentrations:
| UGT1A1 Genotype | This compound Glucuronide Concentration (nmol/l) (Mean ± SD) | P-value |
| 28/28 | 558 ± 115 | 0.012 |
| Other Genotypes | 295 ± 43 |
*Data based on findings from a study on postmenopausal osteoporotic patients. nih.govnih.govscholarsportal.info
Beyond UGT1A128, other genetic factors may contribute to the variability in individual response and efficacy of this compound. As a SERM, this compound interacts with estrogen receptors, and polymorphisms in estrogen receptor genes, such as ESR1, have been investigated for their potential influence on treatment outcomes. nih.govresearchgate.net Some studies have suggested associations between specific ESR1 polymorphisms and the bone mineral density (BMD) response to this compound in patients with osteoporosis. nih.gov Additionally, research using gene-based analysis has identified other genes, such as GHRHR, ABHD8, and TMPRSS6, that may be related to this compound responses. nih.gov Pathways involved in iron ion homeostasis, osteoblast differentiation, and platelet morphogenesis have also been implicated as potentially susceptible to this compound treatment outcomes, suggesting that genetic variations within genes in these pathways could play a role in individual responses. nih.gov Further pharmacogenomic studies are needed to fully elucidate the complex genetic landscape influencing this compound's effects and to potentially pave the way for a more individualized approach to therapy. termedia.plnih.gov
Therapeutic Efficacy and Clinical Research Findings
Postmenopausal Osteoporosis Management
Postmenopausal osteoporosis is characterized by decreased bone mass and structural deterioration of bone tissue, leading to increased bone fragility and fracture susceptibility. Raloxifene has demonstrated beneficial effects on the skeletal system by mimicking some of the protective actions of estrogen on bone. openorthopaedicsjournal.comdovepress.comdrugbank.com
The efficacy of this compound in reducing the incidence of vertebral fractures has been a key focus of major clinical trials, notably the Multiple Outcomes of this compound Evaluation (MORE) trial and its extension, the Continuing Outcomes Relevant to Evista (CORE) trial. aacrjournals.orgtandfonline.comoup.com
The MORE trial, a large-scale, multicenter, randomized, blinded, placebo-controlled study, enrolled over 7,700 postmenopausal women with osteoporosis. nih.govresearchgate.netkaiserpermanente.org Results from the 36-month analysis of the MORE trial showed a significant reduction in the risk of new vertebral fractures in women treated with this compound compared to placebo. nih.govresearchgate.netkaiserpermanente.org At 36 months, 10.1% of women in the placebo group experienced at least one new vertebral fracture, compared to 6.6% in the this compound 60 mg/d group and 5.4% in the this compound 120 mg/d group. nih.govresearchgate.netkaiserpermanente.org This represented a relative risk reduction of 30% for the 60 mg/d dose and 50% for the 120 mg/d dose. nih.govresearchgate.net The reduction in vertebral fracture risk was observed regardless of whether women had existing fractures at the start of the study. nih.govresearchgate.net
The CORE trial was a 4-year follow-up study to the MORE trial, designed to further evaluate the long-term effects of this compound, including on breast cancer incidence. aacrjournals.orgtandfonline.comoup.com Data from the CORE trial, combined with the MORE trial, provided up to 8 years of follow-up data. aacrjournals.orgtandfonline.comnih.gov The benefit of this compound in reducing the incidence of vertebral fractures was maintained over the 4 years of the CORE trial, with the relative risk reduction during the fourth year being similar to that observed in the first three years of MORE. nih.govoup.comlilly.com
The following table summarizes the vertebral fracture incidence findings from the MORE trial:
| Study Group | Number of Women (36 months) | Women with ≥1 New Vertebral Fracture (%) | Relative Risk (vs. Placebo) | 95% Confidence Interval |
| Placebo | 6828 (evaluable radiographs) | 10.1 | 1.0 | N/A |
| This compound 60 mg/d | 6828 (evaluable radiographs) | 6.6 | 0.7 | 0.5-0.8 |
| This compound 120 mg/d | 6828 (evaluable radiographs) | 5.4 | 0.5 | 0.4-0.7 |
While this compound has consistently demonstrated a reduction in vertebral fractures, its impact on non-vertebral fractures has been less pronounced in primary analyses of the MORE trial. nih.govresearchgate.netoup.comjwatch.org In the MORE trial, the risk of non-vertebral fractures for this compound compared to placebo did not differ significantly, with a relative risk of 0.9 (95% CI, 0.8-1.1) for both this compound groups combined. nih.govresearchgate.netresearchgate.net
This compound has been shown to increase bone mineral density (BMD) in postmenopausal women. openorthopaedicsjournal.comnih.govresearchgate.netresearchgate.netccjm.orgopenaccessjournals.comnih.govaafp.org In the MORE trial, after 36 months of treatment, women receiving this compound showed significant increases in BMD in the lumbar spine and femoral neck compared to the placebo group. nih.govresearchgate.net Specifically, the 60 mg/d group saw increases of 2.6% in the lumbar spine and 2.1% in the femoral neck, while the 120 mg/d group had increases of 2.7% and 2.4%, respectively (P<0.001 for all comparisons). nih.govresearchgate.net Studies have shown that this compound can increase BMD in the lumbar spine, total hip, femoral neck, and total body. aafp.org
This compound also affects biochemical markers of bone turnover, which are indicators of bone resorption and formation rates. This compound has been shown to lower bone turnover markers, such as bone-specific alkaline phosphatase, osteocalcin, and C-telopeptide (CTX), to levels similar to those found in premenopausal women. openorthopaedicsjournal.comlilly.comresearchgate.netaafp.orgnih.gov This suppression of bone turnover is maintained with long-term therapy. openorthopaedicsjournal.comresearchgate.net Continued this compound treatment is necessary to preserve BMD; patients who stopped therapy experienced a significant decrease in BMD. nih.govlilly.com
The following table illustrates the changes in BMD observed in the MORE trial:
| Skeletal Site | This compound 60 mg/d Mean Percentage Change from Baseline (36 months) | This compound 120 mg/d Mean Percentage Change from Baseline (36 months) | Placebo Mean Percentage Change from Baseline (36 months) |
| Lumbar Spine | +2.6% | +2.7% | -1.32% researchgate.net |
| Femoral Neck | +2.1% | +2.4% | Not specified in snippet |
| Total Hip | Not specified in snippet | Not specified in snippet | Not specified in snippet |
| Total Body | Not specified in snippet | Not specified in snippet | Not specified in snippet |
Limited data are available on the long-term effects of this compound on bone histology and cellular health from large clinical trials. However, newly reported data from a subset of patients in the CORE trial who underwent iliac crest bone biopsies after 8 years of this compound therapy showed normal bone and bone cells with evidence of double labeling in all specimens. nih.govlilly.com This suggests that long-term this compound treatment does not appear to adversely affect bone tissue structure or cellular activity based on this limited sample. This compound is thought to stimulate bone-depositing osteoblasts and inhibit bone-resorbing osteoclasts. drugbank.com Its action on bone may involve stimulating pre-osteoblastic cells and modulating pathways crucial in bone metabolism. mdpi.commdpi.com
Comparisons of this compound's efficacy with other osteoporosis interventions like estrogen therapy and bisphosphonates have been made in clinical research. This compound is considered to have a lesser impact on BMD compared to some other therapies such as estrogen replacement therapy and alendronate. nih.govaafp.orgaafp.org For instance, some studies suggest that this compound may be half as effective as estrogen replacement therapy in increasing lumbar spine BMD. aafp.org
However, despite having a smaller effect on BMD increase, this compound has shown a similar effect on the occurrence of vertebral fractures compared to some bisphosphonates like alendronate in comparable trials. ccjm.orgnih.govaafp.org A meta-analysis comparing this compound and alendronate found that alendronate showed a superior effect in reducing the incidence of vertebral fractures and increasing lumbar spine BMD at certain time points. researchgate.net
Compared to calcium plus vitamin D, this compound appears more effective in reducing vertebral fractures but not more effective in reducing non-vertebral fractures. openaccessjournals.com this compound may be less effective than certain bisphosphonates in preventing non-vertebral fractures, although direct head-to-head comparisons specifically powered for this outcome are limited. openaccessjournals.com While hormone replacement therapy (HRT) and bisphosphonates are often preferred for the treatment of established osteoporosis, this compound is considered suitable for the prevention of postmenopausal bone loss. nih.gov
Breast Cancer Risk Reduction in Postmenopausal Women
Beyond its skeletal effects, this compound has demonstrated a significant benefit in reducing the risk of invasive breast cancer in postmenopausal women. This effect is attributed to its anti-estrogenic activity in breast tissue. dovepress.comdrugbank.comccjm.org
The MORE trial provided the initial evidence of this benefit as a predefined secondary outcome. tandfonline.comoup.com In the MORE trial, this compound was associated with a significant reduction in the incidence of invasive breast cancer compared to placebo. aacrjournals.orgnih.govresearchgate.netnih.gov Over the 4 years of the MORE trial, there was a 72% reduction in the incidence of invasive breast cancer with this compound. aacrjournals.orgoup.com This reduction was largely accounted for by a decrease in estrogen receptor (ER)-positive breast cancer. nih.gov
The CORE trial further evaluated this effect over an additional 4 years, with invasive breast cancer incidence as the primary endpoint. aacrjournals.orgtandfonline.comoup.com Over the combined 8 years of the MORE and CORE trials, this compound was associated with a significant 66% decrease in invasive breast cancer incidence. aacrjournals.org The benefit of this compound in reducing invasive breast cancer incidence increased with greater duration of therapy up to 8 years. nih.gov this compound therapy was associated with a reduced breast cancer risk in postmenopausal women irrespective of the presence or absence of risk factors, although the effect was numerically greater in women with a family history of breast cancer. aacrjournals.org
The RUTH trial also assessed the effect of this compound on invasive breast cancer in postmenopausal women. nih.govnih.gov In this trial, this compound treatment for a median of 5.6 years resulted in a 44% decreased incidence of invasive breast cancer, primarily due to a reduction in ER-positive invasive breast cancers (55% decrease). nih.gov this compound did not significantly reduce the incidence of ER-negative invasive breast cancers in these trials. nih.gov
Professional organizations recommend the use of SERMs like this compound to reduce the risk of breast cancer in high-risk postmenopausal women. nih.govascopubs.org this compound has shown equal efficacy to tamoxifen (B1202) in reducing the risk of ER-positive invasive breast cancer in comparative trials like the Study of Tamoxifen and this compound (STAR) trial. nih.govjnccn.orgcancer.gov
The following table summarizes the invasive breast cancer incidence findings from the MORE and CORE trials:
| Study/Duration | Comparison | Invasive Breast Cancer Incidence Reduction (%) |
| MORE (4 years) | This compound vs. Placebo | 72% |
| MORE and CORE (8 years) | This compound vs. Placebo | 66% |
Reduction in Invasive Breast Cancer Incidence: MORE and CORE Trials
The MORE trial, a randomized, double-blind, placebo-controlled study involving 7,705 postmenopausal women with osteoporosis, assessed the effect of this compound on vertebral fracture risk, with breast cancer incidence as a secondary endpoint. Over a median follow-up of 40 months, this compound demonstrated a significant reduction in the incidence of invasive breast cancer. Specifically, this compound reduced the risk of invasive breast cancer by 72% compared with placebo. remedypublications.comaafp.orgoup.comaafp.orgnih.govpsu.edu After 40 months of follow-up, 13 out of 5,129 this compound recipients were diagnosed with breast cancer, compared to 27 out of 2,576 women in the placebo group. remedypublications.com
The CORE trial was a 4-year extension of the MORE trial, designed to further evaluate the effect of continued this compound therapy on invasive breast cancer incidence in a subset of women who participated in MORE. remedypublications.comoup.comaafp.orgpsu.edunih.govaacrjournals.orgnih.gov The CORE trial included 4,011 women from the original MORE study. aafp.orgaacrjournals.org During the 4 years of the CORE trial, the incidence of invasive breast cancer was reduced by 59% in the this compound group compared with the placebo group. oup.compsu.edunih.govascopubs.org When combining the data from both the MORE and CORE trials, representing up to 8 years of follow-up, this compound demonstrated a sustained reduction in the incidence of invasive breast cancer by 66% compared to placebo. nih.govnih.govascopubs.orgnih.gov
Invasive Breast Cancer Incidence in MORE and CORE Trials
| Trial | Follow-up Duration | This compound Group (Cases) | Placebo Group (Cases) | Risk Reduction (vs. Placebo) |
| MORE | ~40 months | 13 (out of 5,129) | 27 (out of 2,576) | 72% |
| CORE | 4 years | 24 (out of 3,510) | 28 (out of 1,703) | 59% |
| MORE + CORE | Up to 8 years | - | - | 66% |
Efficacy in Estrogen Receptor-Positive vs. Estrogen Receptor-Negative Breast Cancers
Analysis of the MORE and CORE trial data revealed that the reduction in invasive breast cancer incidence with this compound was primarily observed in estrogen receptor-positive (ER-positive) tumors. In the MORE trial, this compound reduced the risk of ER-positive breast cancer by up to 90% compared to placebo. remedypublications.comaafp.orgnih.govpsu.edu The CORE trial similarly showed a significant reduction in ER-positive invasive breast cancer incidence, with a 66% reduction during the 4-year trial period and a 76% reduction over the combined 8 years of MORE and CORE. nih.govnih.govascopubs.org In contrast, this compound had no statistically significant effect on the incidence of estrogen receptor-negative (ER-negative) invasive breast cancer in either the MORE or CORE trials. remedypublications.comaafp.orgnih.govnih.govascopubs.orgfda.gov
This compound Effect on Breast Cancer Incidence by ER Status (MORE and CORE Combined)
ngcontent-ng-c2459883256="">
| Breast Cancer Type | Risk Reduction (vs. Placebo) |
| Invasive ER-Positive | 76% (over 8 years) |
| Invasive ER-Negative | No significant effect |
Comparison with Tamoxifen: STAR Trial Findings
The Study of Tamoxifen and this compound (STAR) trial was a large, randomized, double-blind study designed to directly compare the efficacy and safety of this compound and tamoxifen in preventing invasive breast cancer in postmenopausal women at increased risk of the disease. sespm.esnih.govascopubs.orgfredhutch.orgreliasmedia.com The trial enrolled 19,747 postmenopausal women who were randomly assigned to receive either this compound (60 mg/day) or tamoxifen (20 mg/day) for five years. sespm.esascopubs.orgfredhutch.org
Initial results from the STAR trial, with an average follow-up of about four years, indicated that this compound was as effective as tamoxifen in reducing the risk of invasive breast cancer. sespm.esfredhutch.orgreliasmedia.comcancer.gov There was no statistically significant difference in the number of invasive breast cancer cases between the two groups. sespm.esnih.govascopubs.orgfredhutch.org Specifically, there were 167 cases of invasive breast cancer in the this compound group (out of 9,745 women) and 163 cases in the tamoxifen group (out of 9,726 women). sespm.esfredhutch.org The relative risk for invasive breast cancer in the this compound group compared to the tamoxifen group was 1.02 (95% CI: 0.82–1.27). nih.govascopubs.org
Over a longer follow-up period of almost 7 years (average 81 months), the STAR trial results showed that this compound reduced the risk of invasive breast cancer by about 38% compared to tamoxifen reducing it by about 50%, meaning this compound was about 76% as effective as tamoxifen over this longer duration. cancer.gov
Regarding non-invasive breast cancer (such as ductal carcinoma in situ and lobular carcinoma in situ), the STAR trial found fewer cases in the tamoxifen group compared to the this compound group, although this difference was not always statistically significant depending on the analysis and follow-up duration. sespm.esnih.govascopubs.orgcancer.gov
Invasive Breast Cancer Incidence: this compound vs. Tamoxifen (STAR Trial)
| Treatment Group | Number of Women | Invasive Breast Cancer Cases (Initial Results) | Invasive Breast Cancer Cases (Extended Follow-up) |
| This compound | 9,745 | 167 | 310 (out of 9,754) |
| Tamoxifen | 9,726 | 163 | 247 (out of 9,736) |
Cardiovascular System Research
The effects of this compound on the cardiovascular system have also been evaluated in clinical trials, particularly in the this compound Use for The Heart (RUTH) study.
Impact on Coronary Heart Disease Events
The RUTH trial was a randomized, double-blind, placebo-controlled trial specifically designed to determine the effect of this compound on the incidence of coronary events in postmenopausal women with established coronary heart disease or at increased risk for coronary heart disease. nih.govreliasmedia.comresearchgate.netahajournals.orgnih.gov The study enrolled 10,101 postmenopausal women and followed them for a median of 5.6 years. nih.govresearchgate.netahajournals.orgnih.gov
Effects on Myocardial Hypertrophy and Cardiac Function
Research on the effects of this compound on myocardial hypertrophy and cardiac function has yielded some insights, primarily from animal models and smaller clinical studies. In animal models of pressure overload-induced cardiac hypertrophy, this compound has been shown to slow the loss of systolic function in the early stages. nih.govresearchgate.net Some studies in animal models suggest that this compound can prevent the progression of cardiac hypertrophy and dysfunction. ijmrhs.com this compound has been reported to reverse symptoms of hypertrophy, such as increased heart weight and cardiac wall thickness, in response to estrogen depletion in animal models. remedypublications.com
Role in Atherosclerosis Prevention (Preclinical and Clinical)
Preclinical animal models have indicated that this compound can inhibit atherosclerosis. In ovariectomized, cholesterol-fed rabbits with pre-induced atherosclerosis, treatment with this compound significantly reduced the progression of the condition compared to a placebo group over a 39-week period (p<0.01). nih.govlilly.comhres.ca Multiple animal studies support the finding that this compound reduces the size of atherosclerotic lesions. nih.gov
The mechanism by which this compound may affect atherosclerotic lesions is not fully understood. nih.gov However, it has been shown to improve lipid profiles in postmenopausal women and in experimental models, including reducing triglycerides and plasma LDL levels. mdpi.comnih.gov this compound can also influence endothelial function and has been shown to enhance endothelium-sustained vasomotor activity and decrease homocysteine levels in postmenopausal women after three months of treatment. mdpi.comnih.gov These effects, combined with its cholesterol-diminishing properties, suggest a potential role in atherosclerosis prevention. mdpi.com
Clinical findings regarding this compound's effect on cardiovascular events have been mixed. A post-hoc analysis from the Multiple Outcomes of this compound Evaluation (MORE) trial, an osteoporosis treatment study, found that postmenopausal women at high risk for coronary artery disease treated with this compound had 40 percent fewer cardiovascular events than those on placebo. nih.gov However, the this compound Use for the Heart (RUTH) study, which investigated this compound use in a population without pre-specified osteoporosis, did not confirm this cardiovascular benefit. nih.gov
Emerging Research Areas
Beyond its established uses, research is exploring the potential of this compound in several emerging areas.
Neuroprotective Effects and Application in Brain Injuries and Neurodegenerative Diseases
Recent studies suggest that this compound possesses neuroprotective effects and may have applications in brain injuries and neurodegenerative diseases. nih.govresearchgate.netnih.gov In various experimental models of neural trauma, brain inflammation, and neurodegenerative diseases, the application of SERMs, including this compound, has demonstrated neuroprotective mechanisms and reductions in neural damage. nih.gov This is associated with their ability to ameliorate cognitive impairments and affective disorders. nih.gov
This compound has shown pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice models. nih.govresearchgate.netnih.gov It has also demonstrated curative effects in animal models of stroke and TBI. nih.govresearchgate.netnih.gov At the cellular level, this compound protects neurons from cell death, prevents glial activation, ameliorates myelin damage, and maintains the health of endothelial cells. nih.govresearchgate.netnih.gov In cell culture studies, this compound has shown healing effects regarding multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.netnih.gov
Clinical trials have assessed this compound's effects on mild cognitive impairments, showing amelioration at the central nervous system level. nih.govresearchgate.netnih.gov this compound favorably modulates biological signals related to neuronal activity, neurotransmitters, plasticity, inflammation, oxidative stress, and cell death towards cell health. nih.govnih.gov This modulation can occur through genomic effects via binding to estrogen receptors ERα and ERβ, and non-genomic effects such as modulating mitochondrial activity, reducing oxidative stress and programmed cell death, maintaining metabolic balance, and modulating intracellular cholesterol levels. nih.govnih.gov
Antiviral Activity (e.g., RNA Polymerase Inhibition, SARS-CoV-2)
This compound has demonstrated antiviral activity against various viruses, including potential effects against SARS-CoV-2. nih.govnih.govresearchgate.netfrontiersin.org Computational studies have identified this compound as a promising candidate for inhibiting RNA-dependent RNA polymerase (RdRP), a critical enzyme for the replication of numerous RNA viruses, including SARS-CoV-2, hepatitis C, influenza A, and Ebola viruses. nih.gov Molecular docking studies with norovirus RdRP showed this compound having a binding affinity comparable to a positive control. nih.gov This suggests that this compound may prevent viral proliferation through RdRP inhibition, providing a potential mechanistic explanation for its observed broad antiviral properties. nih.gov
In vitro studies have confirmed this compound's antiviral effectiveness against SARS-CoV-2, showing activity in Vero E6 and Calu-3 cell lines infected with the virus. researchgate.netresearchgate.net this compound was found to be similarly active across different SARS-CoV-2 variants, reducing the cytopathic effect (CPE) induced by these variants in Vero E6 cells. researchgate.netresearchgate.net Some in vitro studies have indicated that this compound's potency against SARS-CoV-2 is higher than certain other antivirals like remdesivir, lopinavir, and chloroquine. nih.gov Mechanistic studies suggest a significant affinity of this compound for the Spike protein of SARS-CoV-2 and its ability to counteract Spike-mediated ADAM17 activation in human pulmonary cells. researchgate.net
This compound has also shown in vitro antiviral activity against Ebola virus (EBOV), hepatitis C virus (HCV), hepatitis B virus (HBV), and Zika virus. nih.gov It has also shown efficacy against influenza virus A in human female nasal epithelial cells. nih.gov
Data from in vitro studies on this compound's inhibition of SARS-CoV-2 CPE in Vero E6 cells against different variants:
| SARS-CoV-2 Variant | IC₅₀ (µM) |
| Wild Type | 5.9 researchgate.net |
| Alpha (B.1.1.7) | 5.9 researchgate.net |
| Beta (B.1.351) | 6.0 researchgate.net |
| Gamma (P.1) | 5.8 researchgate.net |
| Delta (B.1.617.2) | 5.7 researchgate.net |
Broad-Spectrum Antibacterial Properties via Autophagy Induction
Research indicates that this compound may possess broad-spectrum antibacterial properties, partly mediated through the induction of autophagy in host cells. nih.govresearchgate.net Autophagy is a host protective mechanism that can combat intracellular bacteria. nih.govresearchgate.net Studies have shown that this compound treatment increases autophagy in cells, which contributes to the prevention of bacterial invasion and proliferation. nih.govresearchgate.net
Transcriptomic profiling of host cells treated with this compound revealed changes in cholesterol-related pathways, leading to increases in oxidative stress-related genes and autophagic induction via the TRIM and GABA pathways. nih.gov This mechanism suggests this compound's potential as a broad-spectrum antibacterial agent by preventing the intracellular invasion and proliferation of pathogenic bacteria. nih.gov
This compound has been repurposed against intracellular Staphylococcus aureus (including MRSA strains) due to its autophagy-inducing activity. nih.govresearchgate.netmdpi.com It has also been assessed against the invasion of Mycobacterium abscessus into macrophages. nih.govresearchgate.net Beyond bacterial infections, this compound has also shown antileishmanial activity in vitro and in vivo, inducing autophagy-dependent cell death in Leishmania amazonensis. plos.org
Adjuvant Treatment in Schizophrenia
This compound is being investigated as a potential adjuvant treatment for schizophrenia. researchgate.netpsychiatria-danubina.comtums.ac.irbmj.com Recognizing the sex differences in schizophrenia prevalence, SERMs like this compound are considered candidates for augmentation therapy. researchgate.net
Meta-analyses and randomized controlled trials have evaluated the effectiveness of adjunctive this compound in patients with schizophrenia. researchgate.netbmj.com Some studies have shown that this compound as an adjunctive therapy significantly improved scores on the Positive and Negative Syndrome Scale (PANSS), including positive, negative, general, and total scores, compared to placebo. researchgate.netbmj.com For instance, a meta-analysis of nine studies found significant improvements in total symptom severity, as well as positive, negative, and general subscales of the PANSS. researchgate.net
Specific findings from a meta-analysis on PANSS scores with adjunctive this compound:
| PANSS Subscale | Mean Difference (95% CI) | I² (%) | p-value |
| Positive Symptoms | -1.30 (-2.39 to -0.20) | 52 | 0.02 |
| Negative Symptoms | -1.69 (-3.19 to -0.20) | 68 | 0.03 |
| General Psychopathy | -3.90 (-6.59 to -1.21) | 69 | 0.005 |
| Total PANSS Score | -7.12 (-11.89 to -2.36) | 74 | 0.003 |
Data derived from a meta-analysis of nine studies on adjunctive this compound in schizophrenia. researchgate.netbmj.com
Pelvic Organ Prolapse Risk Reduction
Clinical trials have explored the potential effect of this compound on the risk of pelvic organ prolapse. While some initial reports associated SERM use with cases of pelvic floor relaxation and uterine prolapse, further analysis suggests a different outcome. aafp.org
Data from randomized, placebo-controlled trials of this compound in osteoporosis prevention were examined to determine if SERM use was associated with an increased risk of surgery for pelvic organ prolapse. aafp.org An analysis of data from three such trials, including over 4,600 women treated with this compound and over 2,200 control subjects, found that this compound was associated with a reduced risk of pelvic floor surgery. aafp.org In the placebo group, 1.51 percent of women had surgery for pelvic floor relaxation, compared to 0.75 percent in the this compound group, indicating an adjusted odds ratio of 0.5, suggesting approximately a 50 percent reduction in the risk of pelvic floor surgery with this compound. aafp.orgkoreamed.org This benefit appeared more pronounced in older women and became apparent after about nine months of therapy. aafp.org
A meta-analysis of adverse effects of this compound also found a statistically significant reduction in the need for prolapse surgery at three-year follow-up (OR 0.50, 95% CI 0.31 to 0.81), although this was statistically significant only in women older than 60 years (OR 0.68, 95% CI 0.22 to 2.08). capes.gov.brcochrane.org The total number of women undergoing prolapse surgery in this meta-analysis was small. capes.gov.brcochrane.org These findings suggest that this compound does not increase pelvic floor relaxation and may, conversely, have a protective effect against uterine prolapse and urinary incontinence, particularly in older postmenopausal women. aafp.orgcochrane.org
| Study Type | Population | Outcome Measured | This compound Effect (vs. Placebo) | Statistical Significance (Example) | Source |
| Randomized, placebo-controlled trials (pooled analysis) | Postmenopausal women (osteoporosis prevention) | Surgery for pelvic floor relaxation | ~50% reduction in risk (Adjusted OR 0.5) | Significant | aafp.org |
| Meta-analysis of adverse effects from osteoporosis trials | Postmenopausal women | Need for prolapse surgery | Reduced risk (OR 0.50), significant in women > 60 years (OR 0.68) | Significant (women > 60) | capes.gov.brcochrane.org |
Summary of findings on this compound and Pelvic Organ Prolapse Risk Reduction.
Adverse Effects and Safety Profile Analysis
Venous Thromboembolism (VTE) Risk
Raloxifene is associated with an increased risk of venous thromboembolism, a category that includes deep vein thrombosis, pulmonary embolism, and retinal vein thrombosis. webmd.comnih.govwikidoc.orgeuropa.eu This increased risk is considered a significant adverse reaction related to this compound hydrochloride. wikidoc.org
Across placebo-controlled clinical trials focusing on osteoporosis, VTE events occurred at a frequency of approximately 0.7% or 3.25 cases per 1,000 patient years with this compound treatment. medsafe.govt.nz Compared to placebo, this compound-treated patients showed a relative risk of 2.32 (CI 1.26, 4.26) for VTE in osteoporosis treatment and prevention studies. medsafe.govt.nz In the this compound Use for The Heart (RUTH) trial, VTE events occurred at a frequency of approximately 2.0% or 3.88 cases per 1,000 patient-years in the this compound group, compared to 1.4% or 2.70 cases per 1,000 patient-years in the placebo group, resulting in a hazard ratio of 1.44 (1.06 – 1.95) for all VTE events. europa.euhpra.ie The highest risk for deep vein thrombosis and pulmonary embolism appears to be within the initial 4 months of treatment. lilly.com
A meta-analysis of nine trials involving 24,523 postmenopausal women found that this compound therapy was associated with a 62% increase in the odds of either DVT or PE (odds ratio = 1.62; 95% confidence interval = 1.25 to 2.09; p-value < 0.001). researchgate.netthieme-connect.com
Data on Venous Thromboembolism Risk with this compound
| Study/Analysis | Population | Follow-up Duration (Median) | Event Rate (this compound) per 1000 patient-years | Event Rate (Placebo) per 1000 patient-years | Hazard Ratio (HR) or Odds Ratio (OR) (95% CI) | Significance (P-value) |
| Osteoporosis Clinical Trials (Pooled) | Postmenopausal women with osteoporosis | Not specified | 3.25 | Not specified | RR 2.32 (1.26, 4.26) | Not specified |
| RUTH Trial europa.euhpra.ie | Postmenopausal women with documented CHD or at increased risk for events | 5.6 years | 3.88 | 2.70 | HR 1.44 (1.06 – 1.95) | Not specified |
| Meta-analysis (9 trials) researchgate.netthieme-connect.com | Postmenopausal women (n=24,523) | 24 months | Not specified | Not specified | OR 1.62 (1.25 to 2.09) | < 0.001 |
| MORE Trial jwatch.orgnih.gov | Postmenopausal women with osteoporosis (n=7705) | 3.3 years | Not specified | Not specified | RR 2.1-fold increase | Not specified |
| Clinical Trial (average exposure 2.6 years) wikidoc.org | Not specified | 2.6 years | Approximately 10 | Approximately 4 | HR 2.4 (1.2, 4.5) | Not specified |
Note: Event rates per 1000 patient-years are approximate based on reported percentages and study durations where available.
Deep Vein Thrombosis (DVT)
Studies have shown an increased risk of deep vein thrombosis with the use of this compound. webmd.comnih.govwikidoc.org A meta-analysis indicated a 54% increase in the odds of DVT alone with this compound therapy (odds ratio = 1.54; 95% confidence interval = 1.13 to 2.11; p-value = 0.006). researchgate.netthieme-connect.com In a clinical trial with an average study-drug exposure of 2.6 years, 26 this compound-treated women experienced a VTE event (which includes DVT), compared to 11 in the placebo group. nih.govwikidoc.org The risk of deep vein thrombosis with this compound is considered comparable to that of estrogen, estimated at 2 to 3 times higher than the usual low occurrence rate. webmd.com
Pulmonary Embolism (PE)
Pulmonary embolism is another component of VTE that is associated with increased risk in women taking this compound. webmd.comnih.govwikidoc.org The meta-analysis mentioned earlier reported a 91% increase in the odds of PE alone (odds ratio = 1.91; 95% confidence interval = 1.05 to 3.47; p-value = 0.03). researchgate.netthieme-connect.com All 15 fatal venous thromboembolic events in the RUTH trial were the result of pulmonary embolism. nih.gov
Retinal Vein Thrombosis
Retinal vein thrombosis is a less common but serious adverse reaction that has been reported very rarely since the market introduction of this compound. wikidoc.orgfda.gov It is included as a component of venous thromboembolism in clinical trial reporting and contraindications for this compound use. nih.goveuropa.eumedsafe.govt.nz this compound's role in increasing the risk of venous thromboembolism is considered an explanation for its association with retinal vein occlusion. frontiersin.org
Risk Factors and Mitigation Strategies
Women with an active or past history of venous thromboembolic events, including deep vein thrombosis, pulmonary embolism, and retinal vein thrombosis, should not take this compound. lilly.comwikidoc.orgmedsafe.govt.nz Prolonged periods of immobility, such as during travel, can increase the risk of blood clots, and patients taking this compound should avoid these situations. webmd.com Discontinuation of this compound is recommended in the event of an illness or condition leading to prolonged immobilization. medsafe.govt.nz This discontinuation should occur as soon as possible with illness or at least three days before anticipated prolonged immobilization. medsafe.govt.nz While some studies have explored the potential protective effects of antiplatelet agents against VTE in this context, further research is warranted. ijclinmedcasereports.com
Cerebrovascular Events (Stroke)
The association between this compound and the risk of stroke has been examined in clinical trials. In the RUTH trial, the incidences of all strokes did not differ significantly between the this compound and placebo groups (incidence rate per 100 woman-years: 0.95 for this compound vs. 0.86 for placebo; P=0.30). nih.govresearchgate.netahajournals.org Similarly, the MORE trial found no significant difference in the incidence of stroke between this compound and placebo groups over 8 years of follow-up. nih.gov
However, an increased risk of fatal stroke has been observed in specific patient populations. webmd.comnih.govijclinmedcasereports.comopenaccessjournals.comfda.gov
Data on Stroke Risk with this compound
| Study/Analysis | Population | Follow-up Duration (Median) | Incidence Rate (this compound) per 100 woman-years (All Strokes) | Incidence Rate (Placebo) per 100 woman-years (All Strokes) | P-value (All Strokes) | Incidence Rate (this compound) per 100 woman-years (Fatal Strokes) | Incidence Rate (Placebo) per 100 woman-years (Fatal Strokes) | P-value (Fatal Strokes) | Hazard Ratio (HR) (95% CI) (Fatal Strokes) |
| RUTH Trial nih.govresearchgate.net | Postmenopausal women at increased risk for coronary events (n=10,101) | 5.6 years | 0.95 | 0.86 | 0.30 | 0.22 | 0.15 | 0.0499 | 1.49 (1.00 to 2.24) |
| MORE Trial nih.govopenaccessjournals.com | Postmenopausal women with osteoporosis (n=7705) | Not specified | No significant difference | No significant difference | Not specified | HR 0.50 (0.13 to 1.96) | Not applicable | Not significant | 0.50 (0.13 to 1.96) |
| RUTH Trial (Fatal Stroke Deaths) nih.gov | Postmenopausal women at increased risk for coronary events (n=10,101) | 5.6 years | Not applicable | Not applicable | Not applicable | 59 deaths | 39 deaths | 0.0499 | 1.49 (1.00 to 2.24) |
Fatal Stroke Risk in Specific Patient Populations
An increased risk of death due to stroke has been observed in postmenopausal women with documented coronary heart disease or those at increased risk for major coronary events when treated with this compound. lilly.comwikidoc.org In the RUTH trial, there was a higher incidence of fatal strokes in the this compound group compared to placebo (incidence rates: 0.22 vs. 0.15 per 100 woman-years, respectively; P=0.0499). nih.govresearchgate.netahajournals.org This translates to 59 this compound-treated women dying due to stroke compared to 39 placebo-treated women over an average follow-up of 5.6 years. hpra.ie The hazard ratio for fatal stroke in the RUTH trial was 1.49 (95% CI, 1.00-2.24). nih.govopenaccessjournals.com This increased risk of fatal stroke became evident after 3 years of treatment and remained constant thereafter. nih.gov
Subgroup analysis in the RUTH trial suggested a higher incidence of stroke associated with this compound use among current smokers. nih.govresearchgate.netahajournals.org While no other significant subgroup interactions were found for fatal strokes or VTEs, indicating that no single risk factor can definitively identify women at highest risk for these events, the risk-benefit balance should be carefully considered in women with risk factors for stroke, such as prior stroke or transient ischemic attack (TIA), atrial fibrillation, hypertension, or cigarette smoking. lilly.comwikidoc.orgnih.gov
Uterine and Endometrial Considerations
This compound exhibits antagonistic activity in uterine tissues, which contributes to its safety profile in this area compared to some other estrogen receptor modulators like tamoxifen (B1202). mims.com
Absence of Endometrial Hyperplasia and Cancer Risk
Multiple studies have demonstrated that this compound is not associated with an increased risk of endometrial hyperplasia or cancer. Clinical trials comparing this compound to placebo or hormone replacement therapy (HRT) have consistently shown no evidence of endometrial proliferation with this compound treatment. hpra.iee-lactancia.org Endometrial biopsies taken from patients receiving this compound have shown non-proliferative endometrium. hpra.iee-lactancia.orgscielo.br Long-term studies, including those with up to 8 years of follow-up, have reported no difference in the incidence of uterine cancer or endometrial hyperplasia between this compound and placebo groups. nih.gov In the STAR trial, women treated with this compound had a lower incidence of uterine cancer and endometrial hyperplasia compared to those receiving tamoxifen. cancernetwork.comnih.gov
Uterine Polyp Incidence
While this compound does not increase the risk of endometrial hyperplasia or cancer, an increased incidence of benign endometrial polyps has been observed in some studies compared to placebo. In postmenopausal women treated with this compound for 4 years, benign endometrial polyps were reported in 0.9% of women compared to 0.3% in the placebo group. hpra.iee-lactancia.org Another analysis indicated that this compound was associated with an increased rate of endometrial polyps (3.2%) compared to placebo (1.9%). scielo.br However, the incidence of endometrial polyps was lower in women treated with this compound compared to those treated with tamoxifen in the STAR trial. nih.govresearchgate.net
Vaginal Bleeding
The incidence of vaginal bleeding in women treated with this compound is generally similar to that observed in women receiving placebo. scielo.brcapes.gov.braafp.org In placebo-controlled trials, there was no statistically significant difference in the percentage of women reporting vaginal bleeding between the this compound and placebo groups over various durations of treatment. aafp.org Any unexpected uterine bleeding during this compound therapy should be investigated by a specialist, as the most frequent diagnoses associated with such bleeding are endometrial atrophy and benign endometrial polyps. hpra.iee-lactancia.org
Ovarian Effects
Research has also explored the potential effects of this compound on ovarian tissue.
Ovarian Tumor Incidence in Preclinical Studies
Preclinical studies in female rodents have shown an increased incidence of ovarian tumors, including benign and malignant tumors of granulosa/theca cell origin and benign tumors of epithelial cell origin, in animals given high doses of this compound. hres.camedsafe.govt.nzfda.gov It is important to note that the female rodents in these studies were treated during their reproductive lives when their ovaries were functional and highly responsive to hormonal stimulation, which contrasts with the postmenopausal human ovary. hres.cafda.gov In clinical trials of postmenopausal women, this compound did not increase the risk of ovarian cancer over 4 to 8 years of treatment. hpra.ienih.gov
Common Adverse Events and Management
Like many medications, this compound is associated with certain common adverse events. The most frequently observed treatment-emergent adverse events reported in clinical trials include vasodilatation (hot flashes or flushes) and leg cramps. hres.canih.govrxlist.com
Hot flashes are common in postmenopausal women, and their frequency is modestly increased with this compound treatment. hres.ca The first occurrence is often reported within the first 6 months of treatment. hres.carxlist.com Leg cramps are also reported more frequently in this compound-treated women compared to placebo. hres.camedsafe.govt.nznih.govrxlist.com
Other adverse events reported more frequently with this compound than placebo in clinical trials have included peripheral edema, cholelithiasis, and venous thromboembolic events (VTE). hres.camedsafe.govt.nznih.govrxlist.com VTEs, such as deep vein thrombosis and pulmonary embolism, are uncommon but serious adverse events associated with this compound therapy, with the greatest risk occurring during the first 4 months of treatment. hres.camedsafe.govt.nznih.govrxlist.comcancer.org
Common adverse effects and their reported incidences in clinical trials are summarized in the table below:
| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) | Source Index |
| Peripheral Edema | 14.1 | 11.7 | hres.canih.govrxlist.com |
| Muscle Spasms/Leg Cramps | 12.1 | 8.3 | hres.camedsafe.govt.nznih.govrxlist.com |
| Hot Flashes | 7.8 | 4.7 | hres.camedsafe.govt.nznih.govrxlist.com |
| Cholelithiasis | 3.3 | 2.6 | hres.camedsafe.govt.nznih.govrxlist.com |
| Venous Thromboembolic Events | 2.0 | 1.4 | hres.camedsafe.govt.nznih.govrxlist.com |
Management of common adverse events typically involves supportive measures. For hot flashes, wearing loose clothing or seeking cooler environments may help. singhealth.com.sg Nausea and vomiting, if experienced, might be reduced by taking the medication after food. singhealth.com.sg Headaches can often be managed with over-the-counter pain relievers like Paracetamol. singhealth.com.sg While most side effects are mild, patients should inform their doctor if they become severe or bothersome. singhealth.com.sg Serious adverse events like blood clots require immediate medical attention. nih.govsinghealth.com.sgclevelandclinic.org
Hot Flashes
Hot flashes are among the most commonly reported adverse effects associated with this compound use. nih.govpatsnap.commayoclinic.orgmedlineplus.gov These sudden feelings of warmth, potentially accompanied by sweating and redness, can range in severity and frequency among individuals. patsnap.com In clinical trials, the incidence of hot flashes in this compound-treated women was reported to be higher compared to placebo. nih.gov For instance, one report indicated hot flashes in 7.8% of this compound-treated women versus 4.7% in the placebo group. nih.gov Another source reported rates of 25-28% for this compound compared to 18-21% for placebo. wikipedia.org Hot flashes are particularly common during the initial six months of treatment and are unlikely to develop afterwards. theros.org.uk
| Adverse Effect | This compound Incidence | Placebo Incidence |
| Hot Flashes | 7.8% nih.gov | 4.7% nih.gov |
| Hot Flashes | 25-28% wikipedia.org | 18-21% wikipedia.org |
Leg Cramps
Muscle spasms, frequently presenting as leg cramps, are another common adverse effect reported with this compound. nih.govpatsnap.commedlineplus.govdrugs.com These cramps can be sudden and painful, potentially interfering with daily activities and sleep. patsnap.com Clinical trial data shows a higher incidence of leg cramps in this compound users compared to placebo. nih.gov One study noted muscle spasms/leg cramps in 12.1% of women on this compound versus 8.3% on placebo. nih.gov Another report indicated leg cramps in 12.1% of this compound-treated women. drugs.com Mild leg cramps were reported in 5.5% of this compound users compared to 1.9% for placebo in another study. wikipedia.org
| Adverse Effect | This compound Incidence | Placebo Incidence |
| Muscle Spasms/Leg Cramps | 12.1% nih.govdrugs.com | 8.3% nih.gov |
| Leg Cramps | 5.5% wikipedia.org | 1.9% wikipedia.org |
Swelling and Joint Pain
Swelling, particularly of the hands, ankles, or feet (peripheral edema), and joint pain (arthralgia) have been associated with this compound use. patsnap.commayoclinic.orgmedlineplus.govdrugs.comclevelandclinic.org In clinical trials, peripheral edema was reported in 14.1% of this compound-treated women compared to 11.7% in the placebo group. nih.gov Arthralgia was reported as a very common musculoskeletal adverse event, occurring in 15.5% of patients. drugs.com Swollen joints have also been noted as a less common side effect. drugs.com
| Adverse Effect | This compound Incidence | Placebo Incidence |
| Peripheral Edema | 14.1% nih.gov | 11.7% nih.gov |
| Arthralgia | 15.5% drugs.com | Not specified |
| Swelling of hands, ankles, or feet | Reported patsnap.commayoclinic.orgmedlineplus.govclevelandclinic.org | Not specified |
| Swollen joints | Reported drugs.com | Not specified |
Flu-like Symptoms
Flu-like symptoms are among the documented adverse effects of this compound. nih.govmedlineplus.govtheros.org.ukrxlist.comversusarthritis.org These can include symptoms such as fever, chills, muscle or joint pain, and headache. theros.org.uk In clinical trials, flu syndrome was reported as a very common adverse event, occurring in 16.2% of patients. drugs.com
| Adverse Effect | This compound Incidence | Placebo Incidence |
| Flu Syndrome | 16.2% drugs.com | Not specified |
| Flu-like symptoms | Reported nih.govmedlineplus.govtheros.org.ukrxlist.comversusarthritis.org | Not specified |
Drug-Drug Interactions
This compound can interact with other medications, potentially affecting their efficacy or increasing the risk of adverse effects. It is important to consider potential drug interactions when prescribing this compound.
This compound is highly bound to plasma proteins, approximately 95%. drugbank.commedscape.com While in vitro studies suggest it does not significantly interact with the binding of other highly protein-bound drugs like phenytoin, tamoxifen, or warfarin (B611796), caution is advised when used concurrently with such medications, including indomethacin, naproxen, ibuprofen, and diazepam. drugbank.commedscape.combuzzrx.com
Warfarin
A minor interaction between this compound and warfarin has been reported. nih.gov this compound can increase the effect of warfarin through plasma protein binding competition. nih.govmedscape.com This interaction necessitates close monitoring of prothrombin time when starting or stopping this compound in patients taking warfarin or other warfarin derivatives. goodrx.comnih.gov Taking this compound with warfarin might increase the risk of bleeding from the blood thinner. goodrx.com
Cholestyramine
Concomitant administration of cholestyramine with this compound is not recommended. nih.govrxlist.combuzzrx.comdrugs.com Cholestyramine, an anion exchange resin, significantly reduces the absorption and enterohepatic cycling of this compound, leading to a decrease in this compound serum concentration and potentially reducing its efficacy. drugbank.commedscape.comdrugs.com Cholestyramine has been shown to reduce the absorption and enterohepatic cycling of this compound by 60%. medscape.com It is anticipated that other anion exchange resins would have a similar effect. drugs.com
Other drugs that may interact with this compound include apalutamide, famciclovir, and levothyroxine, which should be monitored closely. nih.gov Concomitant use with amoxicillin, ampicillin, digoxin, corticosteroids, antacids, other anion exchange resins, or systemic estrogens is generally not recommended. nih.gov
| Drug | Interaction Type | Effect on this compound/Co-administered Drug | Recommendation |
| Warfarin | Minor interaction (plasma protein binding competition) nih.gov | Increases effect of warfarin nih.govmedscape.com. May increase bleeding risk goodrx.com. | Close monitoring of prothrombin time goodrx.comnih.gov. |
| Cholestyramine | Reduced absorption and enterohepatic cycling medscape.com | Decreases this compound serum concentration and efficacy drugbank.commedscape.comdrugs.com. | Concomitant administration not recommended nih.govrxlist.combuzzrx.comdrugs.com. |
| Other highly protein-bound drugs (e.g., diazepam, diazoxide, lidocaine, indomethacin, naproxen, ibuprofen) | Potential protein binding competition drugbank.commedscape.combuzzrx.com | Might affect protein binding of other drugs nih.gov. | Use with caution nih.govmedscape.combuzzrx.com. |
| Apalutamide | Interaction reported nih.gov | Monitor closely nih.gov. | Monitor closely nih.gov. |
| Famciclovir | Interaction reported nih.gov | Monitor closely nih.gov. | Monitor closely nih.gov. |
| Levothyroxine | Interaction reported nih.gov | May reduce absorption of levothyroxine mims.com. Monitor closely nih.gov. | Monitor closely nih.gov. |
| Amoxicillin | Concomitant administration not recommended nih.gov | Reduces peak this compound concentrations and absorption (clinically insignificant) medscape.com. | Not recommended nih.gov. |
| Ampicillin | Concomitant administration not recommended nih.gov | Reduces peak this compound concentrations and absorption (clinically insignificant) medscape.com. | Not recommended nih.gov. |
| Digoxin | Concomitant administration not recommended nih.gov | Not specified. | Not recommended nih.gov. |
| Corticosteroids | Concomitant administration not recommended nih.gov | Not specified. | Not recommended nih.gov. |
| Antacids | Concomitant administration not recommended nih.gov | Not specified. | Not recommended nih.gov. |
| Other anion exchange resins | Concomitant administration not recommended nih.gov | Anticipated to reduce this compound absorption and efficacy drugs.com. | Not recommended nih.gov. |
| Systemic estrogens | Concomitant administration not recommended nih.govbuzzrx.com | Not specified. | Not recommended nih.govbuzzrx.com. |
Research Methodologies and Clinical Trial Design
Randomized Controlled Trials (RCTs)
Randomized controlled trials are considered the gold standard for evaluating the efficacy and safety of interventions. Several pivotal RCTs have investigated Raloxifene, focusing on its effects on bone mineral density, fracture incidence, breast cancer risk, and cardiovascular outcomes.
Multiple Outcomes of this compound Evaluation (MORE) Trial
The Multiple Outcomes of this compound Evaluation (MORE) trial was a multicenter, randomized, double-blind, placebo-controlled study designed to assess the effect of this compound on bone mineral density and vertebral fracture incidence in postmenopausal women with osteoporosis. nih.govtandfonline.comnih.govnih.gov The trial enrolled 7705 postmenopausal women with osteoporosis, with a mean age of 66.5 years. tandfonline.comnih.govnih.gov Participants were randomized to receive either 60 mg or 120 mg of this compound daily or placebo. tandfonline.comnih.gov While primarily focused on skeletal outcomes, breast cancer incidence was included as a secondary endpoint. nih.gov
Table 6.1.1.1: Key Findings from the MORE Trial (3 Years)
| Outcome | This compound vs. Placebo (Relative Risk/Reduction) | Statistical Significance (P-value/95% CI) |
| Any New Vertebral Fracture (with prevalent fracture) | 30% reduction nih.gov | Not specified in snippet |
| Any New Vertebral Fracture (without prevalent fracture) | 55% reduction nih.gov | Not specified in snippet |
| Invasive Breast Cancer | 76% reduction (over 8 years, MORE + CORE) nih.gov | RR = 0.34 (95% CI = 0.22 to 0.50) nih.gov |
| ER-Positive Invasive Breast Cancer | 76% reduction (over 8 years, MORE + CORE) nih.gov | HR = 0.24 (95% CI = 0.15 to 0.40) nih.gov |
| ER-Negative Invasive Breast Cancer | No significant difference researchgate.netnih.gov | RR = 0.88 (95% CI = 0.26-3.0) researchgate.net |
Continuing Outcomes Relevant to Evista (CORE) Trial
The Continuing Outcomes Relevant to Evista (CORE) trial was a 4-year follow-up study to the MORE trial, designed to assess the longer-term safety and efficacy of this compound, particularly focusing on breast cancer incidence. nih.govnih.govnih.govaafp.orgreliasmedia.com Of the 6511 patients in the MORE trial, 4011 chose to continue in the CORE trial. aafp.org Women who had been randomized to receive this compound in MORE continued on this compound (60 mg/day), and those on placebo continued on placebo. nih.gov The study maintained a double-blind design. aafp.org Participants were postmenopausal women with osteoporosis, aged 80 years or younger and at least two years beyond menopause. aafp.org
During the 4 years of the CORE trial, this compound treatment continued to show a reduced incidence of invasive breast cancer. nih.govreliasmedia.com The incidence of invasive breast cancer was reduced by 59% (Hazard Ratio [HR] = 0.41; 95% CI = 0.24 to 0.71), and ER-positive invasive breast cancer was reduced by 66% (HR = 0.34; 95% CI = 0.18 to 0.66) in the this compound group compared to placebo. nih.gov There was no difference in the incidence of ER-negative invasive breast cancer during CORE. nih.gov Combined data from the 8 years of both MORE and CORE trials showed a 66% reduction in invasive breast cancer and a 76% reduction in ER-positive invasive breast cancer in the this compound group. nih.govnih.gov
Table 6.1.2.1: Key Findings from the CORE Trial (4 Years)
| Outcome | This compound vs. Placebo (Hazard Ratio/Reduction) | Statistical Significance (95% CI) |
| Invasive Breast Cancer | 59% reduction nih.gov | HR = 0.41 (0.24 to 0.71) nih.gov |
| ER-Positive Invasive Breast Cancer | 66% reduction nih.gov | HR = 0.34 (0.18 to 0.66) nih.gov |
| ER-Negative Invasive Breast Cancer | No significant difference nih.gov | P = 0.86 nih.gov |
Study of Tamoxifen (B1202) and this compound (STAR) Trial
The Study of Tamoxifen and this compound (STAR) trial (NSABP Protocol P-2) was a large-scale clinical trial designed to compare this compound with Tamoxifen in reducing the incidence of breast cancer in postmenopausal women at increased risk of the disease. nih.govpitt.eduwikijournalclub.orgcancer.govascopubs.org The trial enrolled 19,471 postmenopausal women at over 500 centers across North America. pitt.eduwikijournalclub.org Eligible women had a 5-year predicted breast cancer risk of at least 1.66% according to the modified Gail model. ascopubs.org Participants were randomized in a double-blind manner to receive either 20 mg/day of Tamoxifen or 60 mg/day of this compound for 5 years. ascopubs.org
Initial results of STAR, with an average follow-up of about four years, showed that this compound was as effective as Tamoxifen in reducing the risk of invasive breast cancer. pitt.educancer.gov Both drugs reduced the risk of developing invasive breast cancer by about 50 percent. pitt.edu At an average follow-up of 47 months, there was no significant difference in the incidence of invasive breast cancer between the two groups (163 cases in the Tamoxifen group vs. 167 in the this compound group; Relative Risk [RR] = 1.02, 95% CI = 0.82–1.27). ascopubs.org After an average of 81 months (5 years of medication and 21 months of follow-up), the incidence of invasive breast cancer remained similar between the groups. cancer.gov this compound was associated with fewer invasive uterine malignancies compared to Tamoxifen (RR = 0.62, 95% CI = 0.35–1.08), although this did not reach statistical significance in the initial report. ascopubs.org this compound also resulted in fewer deep-vein thromboses and pulmonary embolisms compared to Tamoxifen. cancer.gov
Table 6.1.3.1: Key Findings from the STAR Trial (Initial Results, ~4 years)
| Outcome | This compound vs. Tamoxifen (Relative Risk/Reduction) | Statistical Significance (95% CI) |
| Invasive Breast Cancer | Similar effectiveness (~50% reduction vs placebo) pitt.edu | RR = 1.02 (0.82–1.27) ascopubs.org |
| Invasive Uterine Malignancies | 40% less with this compound ascopubs.org | RR = 0.62 (0.35–1.08) ascopubs.org |
| Deep-Vein Thromboses | 28% fewer with this compound cancer.gov | Not specified in snippet |
| Pulmonary Embolisms | 20% fewer with this compound cancer.gov | Not specified in snippet |
This compound Use for The Heart (RUTH) Trial
The this compound Use for The Heart (RUTH) trial was a double-blind, placebo-controlled, randomized clinical trial investigating the effect of this compound on coronary events and invasive breast cancer in postmenopausal women aged 55 years or older with established coronary heart disease (CHD) or at increased risk for CHD. nih.govacc.orgresearchgate.netlilly.com The study enrolled 10,101 women from 26 countries and followed them for a median of 5.6 years. acc.orglilly.com Participants were randomized to receive either 60 mg/day of this compound or placebo. acc.org The primary endpoints were a composite of coronary events (coronary death, nonfatal myocardial infarction, or hospitalization for acute coronary syndrome) and invasive breast cancer. acc.orgresearchgate.net
The RUTH trial found that this compound did not significantly reduce the risk of the primary composite coronary endpoint compared to placebo (2.06% per year for this compound vs. 2.16% per year for placebo, HR 0.95, p = 0.40). acc.org However, this compound significantly reduced the incidence of invasive breast cancer (0.15% per year vs. 0.27% per year, HR 0.56, p = 0.003), driven by a reduction in ER-positive invasive breast cancer. acc.org this compound was also associated with a reduction in clinical vertebral fractures. acc.orgtandfonline.com
Table 6.1.4.1: Key Findings from the RUTH Trial (Median 5.6 Years)
| Outcome | This compound vs. Placebo (Hazard Ratio/Reduction) | Statistical Significance (P-value/95% CI) |
| Composite Coronary Events | No significant difference acc.org | HR = 0.95 (p = 0.40) acc.org |
| Invasive Breast Cancer | 44% reduction remedypublications.com | HR = 0.56 (p = 0.003) acc.org |
| ER-Positive Invasive Breast Cancer | 55% reduction remedypublications.com | p < 0.001 acc.org |
| Clinical Vertebral Fractures | Reduced risk acc.orgtandfonline.com | p = 0.007 acc.org |
Efficacy Versus Alendronate (EVA) Trial
The Efficacy Versus Alendronate (EVA) trial was designed as a head-to-head fracture study comparing this compound and Alendronate in postmenopausal women with osteoporosis. nih.govlilly.com This multicenter, double-blind, randomized study aimed to compare the effect of this compound (60 mg/day) and Alendronate (10 mg/day) on reducing the risk of osteoporosis-related fractures over five years. lilly.com The primary objective was to compare the effect on reducing the risk of fractures of any type, including spine, hip, and wrist. lilly.com Secondary endpoints included the incidence of fractures at specific sites and the incidence of newly diagnosed breast cancer. lilly.com
Table 6.1.5.1: Key Findings from the EVA Trial
| Outcome | This compound vs. Alendronate | Findings |
| Fracture Risk | No statistical difference nih.gov | Similar overall fracture risk nih.gov |
| Bone Mineral Density | Less increase with this compound nih.gov | Alendronate showed greater increase nih.gov |
Observational Studies and Systematic Reviews
Beyond large-scale RCTs, observational studies and systematic reviews have also contributed to the understanding of this compound's effects. Systematic reviews, which synthesize findings from multiple studies, including RCTs and potentially observational data, provide a broader perspective on the comparative effectiveness of this compound.
A systematic review of 8 trials, including RCTs and observational studies, found that this compound, along with Tamoxifen and Tibolone, reduced the risk for invasive breast cancer in women compared to placebo. acpjournals.org this compound specifically reduced the risk for estrogen receptor-positive but not estrogen receptor-negative breast cancer. acpjournals.org The review also indicated that this compound reduced fracture risks. acpjournals.org Observational studies have also explored the protective effects of hormone replacement therapy, providing context for the development of SERMs like this compound, which aim to retain beneficial effects while avoiding certain adverse outcomes associated with traditional hormone therapy. acpjournals.org
Systematic reviews have analyzed the consistency of this compound's effect on breast cancer risk across different subgroups of women, finding that the reduction in incidence was similar regardless of factors such as prior estrogen use, body mass index, age, age at menarche, parity, and age at first live birth. acpjournals.org
Table 6.2.1: Findings from a Systematic Review on Breast Cancer Prevention
| Intervention | Outcome | Effect vs. Placebo | Specifics |
| This compound | Invasive Breast Cancer | Reduced risk acpjournals.org | Reduced ER-positive, not ER-negative acpjournals.org |
| This compound | Fracture Risk | Reduced risk acpjournals.org |
Preclinical Research Models (In Vitro and In Vivo)
Preclinical studies using various model systems are essential for evaluating the biological activity, efficacy, and safety of this compound. These models help researchers investigate its effects at the cellular and organismal levels.
Cell Culture Models (e.g., MCF7, MDA-MB-231, D12 hypothalamic cells, A549, RAW264.7)
Cell culture models provide a controlled environment to study the direct effects of this compound on specific cell types. Breast cancer cell lines like MCF-7 and MDA-MB-231 are commonly used to investigate this compound's selective estrogen receptor modulator (SERM) activity and its effects on cancer cell proliferation and apoptosis nih.govdovepress.commdpi.com. MCF-7 cells are estrogen receptor-positive, while MDA-MB-231 cells are triple-negative, allowing for the study of differential responses to this compound based on receptor status nih.govdovepress.com. Studies have utilized these cell lines to assess cytotoxicity and apoptosis induction upon treatment with various agents, including those in combination with radiation dovepress.commdpi.com. For example, the viability of MCF7 and MDA-MB-231 cells in 3D cultures has been analyzed over time beilstein-journals.org. RAW264.7 cells, a mouse macrophage cell line, are used to study the interaction between cancer cells and macrophages, including the recruitment capacity of macrophages by breast cancer cell lines like MCF-7 and MDA-MB-231 researchgate.net.
Animal Models (e.g., Ovariectomized Rats, Transverse Aortic-Banded Mice)
Animal models are used to evaluate the systemic effects of this compound in a living organism. Ovariectomized (OVX) rats are a widely used model to study the effects of estrogen deficiency, such as bone loss and changes in serum lipids, and to assess the ability of this compound to prevent these effects nih.govnih.gov. Studies in OVX rats have shown that this compound can prevent bone loss and reduce serum cholesterol without causing uterine hypertrophy, unlike estrogen nih.gov. The effects of this compound on hemostasis and thrombotic risk have also been investigated in OVX rats nih.gov. Transverse aortic-banded (TAC) mice are used to model pressure overload-induced cardiac hypertrophy and dysfunction ijmrhs.comresearchgate.netahajournals.org. Research in TAC mice has explored the effects of this compound on cardiac remodeling, left ventricular mass, and cardiac function ijmrhs.comresearchgate.netahajournals.org. While estrogen treatment reduced TAC-induced myocardial hypertrophy, this compound did not consistently show the same effect on hypertrophy but did support the maintenance of cardiac function in some studies ijmrhs.comresearchgate.net.
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding interactions between this compound and its target molecules, such as estrogen receptors or viral enzymes nih.govresearchgate.netnih.govmdpi.comdntb.gov.uaresearchgate.net. Molecular docking predicts the preferred orientation and binding affinity of this compound to a target protein nih.govnih.gov. Molecular dynamics simulations provide insights into the stability of the protein-ligand complex and the dynamic interactions over time nih.govresearchgate.netnih.gov. These methods have been used to study this compound's interaction with estrogen receptor alpha (ERα), showing that this compound binds to the ligand-binding domain and displaces helix H12 mdpi.com. Molecular docking and dynamics simulations have also been applied to investigate this compound as a potential inhibitor of targets like norovirus RNA-dependent RNA polymerase (RdRP) and α-glucosidase, suggesting stable binding and providing insights into the molecular mechanisms of interaction nih.govresearchgate.netnih.govresearchgate.net. For instance, molecular dynamics simulations of the RdRP-raloxifene complex demonstrated stable conformational behavior with consistent hydrogen bonding patterns nih.govresearchgate.net.
Table 1: Molecular Docking and Dynamics Simulation Findings for this compound
| Target Protein | PDB ID (if applicable) | Binding Affinity (kcal/mol) | Simulation Stability | Key Interactions/Observations | Source |
| Norovirus RdRP | 4NRT | -8.8 | Stable binding, RMSD 0.12–0.15 nm for complex | Consistent hydrogen bonding patterns | nih.govresearchgate.net |
| HBV epsilon (ε) RNA priming loop | Not specified | Top-ranked predicted pose | Stably bound over 300 ns, stabilized priming loop | Preferential docking to priming loop, reduced RMSD of priming loop nucleotides when bound. researchgate.net | researchgate.net |
| α-Glucosidase (three proteins) | Not specified | Favorable binding affinities | Stable binding between this compound and proteins | Critical amino acid residues formed stable contacts. nih.gov | nih.gov |
| ERα | 1ERR | Not specified | Conformations sampled from simulation used in 4D-QSAR | Binds to ligand binding domain, displaces helix H12, piperidine (B6355638) moiety protrudes. mdpi.com | mdpi.com |
Transcriptomic Profiling and RNA Sequencing
Transcriptomic profiling, often performed using RNA sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression changes in response to this compound treatment nii.ac.jplexogen.combioone.orglexogen.com. This technique can reveal how this compound affects the activity of thousands of genes simultaneously, providing insights into its molecular mechanisms of action and potential downstream effects lexogen.com. RNA-Seq can help identify differentially expressed transcripts, discover new molecular mechanisms of disease, assess drug toxicity, and identify biomarkers lexogen.com. While the provided search results mention transcriptomic profiling and RNA sequencing in the context of drug discovery and disease mechanisms lexogen.comlexogen.comresearchgate.net, and one result indicates that changes in host cell metabolism were examined by transcriptomic profiling using RNA sequencing in a study potentially involving this compound nii.ac.jp, specific detailed findings of this compound's effects based solely on transcriptomic profiling using RNA-Seq in the context of the specified cell lines or animal models are not extensively detailed in the provided snippets nii.ac.jpbioone.org. Transcriptome profiling gives insights into gene expression during disease progression and alterations in healthy versus diseased tissues lexogen.com.
Bioinformatics and Machine Learning Approaches for Drug Repurposing
Bioinformatics and machine learning approaches are increasingly used in drug discovery and repurposing efforts, including identifying potential new uses for existing drugs like this compound nih.govresearchgate.netdrugbank.commdpi.complos.orgoup.com. These computational strategies leverage large datasets, including drug-target interactions, omics data, and network pharmacology, to predict potential drug-target interactions and identify repurposing opportunities drugbank.complos.orgoup.com. This compound has been identified as a successful example of drug repurposing, initially developed for osteoporosis and later found to reduce the risk of breast cancer drugbank.comoup.com. More recently, a multi-model machine learning framework combining traditional algorithms and deep learning was used to screen FDA-approved drugs and identified this compound as a potential RNA polymerase inhibitor, suggesting its potential as a broad-spectrum antiviral agent nih.govresearchgate.netmdpi.com. This computational pipeline integrates multiple prediction models to enhance the reliability of virtual screening results mdpi.com.
Table 2: Machine Learning Model Performance for RNA Polymerase Inhibitor Prediction
| Model Type | Accuracy | ROC-AUC | F1 Score | Specificity (on external validation) | Source |
| Ensemble Models (ExtraTreesClassifier, RandomForestClassifier, LGBMClassifier, BernoulliNB, BaggingClassifier) | > 0.70 | > 0.70 | > 0.70 | Not specified | nih.govresearchgate.net |
| CNN Deep Learning Model | Not specified | Not specified | Not specified | 0.77 | nih.govresearchgate.net |
Bioinformatics approaches can predict candidate diseases for different drugs simultaneously oup.com. Computational methods for repurposing drugs are appealing due to their systematic and rapid application at a lower cost compared to experimental methods plos.org.
Future Directions and Unanswered Questions in Raloxifene Research
Elucidating Remaining Molecular and Cellular Mechanisms
The tissue-selective nature of Raloxifene, acting as an estrogen agonist in some tissues (like bone) and an antagonist in others (like breast and uterine tissue), is central to its clinical profile. nih.govmdpi.comdrugbank.com This dual activity is attributed to its differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), the specific conformation the receptor adopts upon binding, and the subsequent recruitment of co-activator or co-repressor proteins that regulate gene transcription. nih.govnih.gov However, the precise molecular interactions and downstream signaling pathways that dictate these tissue-specific outcomes are not yet fully understood. nih.gov
Future research is needed to further clarify these complex mechanisms. Key unanswered questions include the full spectrum of non-genomic effects, which are initiated at the cell membrane and involve rapid signaling cascades like the PI3K/Akt and MAPK pathways. nih.govmdpi.com Additionally, while this compound's antioxidant and anti-inflammatory properties are recognized, the exact mechanisms by which it reduces oxidative stress and modulates pro-inflammatory cytokines require deeper investigation. nih.govmdpi.com A more complete understanding of these molecular and cellular actions will be crucial for identifying new therapeutic targets and optimizing its use.
Expanding Therapeutic Applications Beyond Established Indications
The unique pharmacological profile of this compound has prompted investigation into its potential benefits for a range of other conditions beyond bone health and breast cancer prevention.
A growing body of preclinical and clinical evidence suggests that this compound may have significant neuroprotective effects. mdpi.comnih.gov Research has demonstrated its potential in the context of traumatic brain injury (TBI) and various neurodegenerative diseases. nih.govdntb.gov.uaresearchgate.net
In animal models of TBI, this compound has been shown to have pronounced protective effects, mitigating progressing brain damage. nih.govdntb.gov.ua Its mechanisms in the central nervous system appear to be multifaceted, including protecting neurons from cell death, preventing the activation of glial cells (which can contribute to inflammation), reducing myelin damage, and maintaining the health of endothelial cells in the brain's blood vessels. nih.govresearchgate.net In animal models of stroke and TBI, this compound showed curative effects. nih.govresearchgate.net
Furthermore, studies have explored its role in neurodegenerative conditions:
Cognitive Impairment: Clinical trials have indicated that this compound can ameliorate mild cognitive impairments. nih.gov
Alzheimer's Disease: this compound may help delay or arrest the progression of Alzheimer's by attenuating mild cognitive impairment and reducing oxidative stress. mdpi.com
Parkinson's Disease: Beneficial effects have been observed in animal models of Parkinson's disease. nih.govresearchgate.net
Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS): Cell culture studies have shown healing effects, and in mouse models of ALS, this compound delayed disease progression, particularly in females. nih.govresearchgate.net
These promising findings provide a strong rationale for further clinical trials to establish this compound's efficacy as a therapy for brain injuries and neurodegenerative disorders. frontiersin.org
A significant challenge with oral this compound is its low absolute bioavailability, estimated to be only about 2%, due to extensive first-pass metabolism in the liver. nih.govnih.govtandfonline.com This limitation necessitates the exploration of alternative delivery methods to improve its therapeutic efficacy, especially for novel indications.
Researchers are actively developing new formulations to bypass this issue:
Transdermal Delivery: To avoid liver metabolism, transdermal systems are being investigated. nih.gov This includes the development of nanotransfersomes (ultraflexible lipid vesicles) and lipid nanocapsule-based hydrogels designed for application to the skin. nih.govnih.gov These formulations have shown the potential for sustained drug delivery and significantly higher skin permeability compared to controls. nih.govmdpi.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media. tandfonline.com Studies on SNEDDS for this compound aim to enhance its absorption and potentially target lymphatic transport, thereby bypassing the liver. tandfonline.com
Optimizing these delivery systems could lead to lower required doses, reduced side effects, and improved patient adherence, which would be critical for expanding its use into new therapeutic areas. nih.govmdpi.com
This compound's established role in reducing the risk of ER-positive invasive breast cancer has spurred interest in its potential effects on other types of cancer and related disease pathways. nih.govcancernetwork.comfiercebiotech.com While it has been shown to have no effect on the risk of ER-negative breast cancers, its mechanisms in other contexts are under investigation. cancernetwork.comfiercebiotech.com
Recent research has explored its activity in triple-negative breast cancer (TNBC), which lacks estrogen, progesterone, and HER2 receptors. Studies suggest that this compound can inhibit TNBC tumor growth and reduce cell migration and invasion through ER-independent mechanisms, such as those involving the aryl hydrocarbon receptor (AhR) or by downregulating the EGFR pathway. researchgate.net
Furthermore, questions remain about its utility in combination with other chemotherapeutic agents. For instance, one study found that administering this compound after a combination of 5-fluorouracil (B62378) and trimetrexate (B1681579) maintained cytotoxicity to breast cancer cells, whereas giving it before the chemotherapy compromised the regimen's effectiveness. nih.gov The National Cancer Institute (NCI) notes that this compound is also being studied in the treatment of other types of cancer. cancer.gov These preliminary findings highlight the need for more comprehensive studies to define this compound's role, if any, in the treatment of other malignancies and its optimal use within combination therapy protocols.
Long-Term Efficacy and Safety Data in Diverse Populations
Major clinical trials, such as the Multiple Outcomes of this compound Evaluation (MORE), Continuing Outcomes Relevant to Evista (CORE), and this compound Use for The Heart (RUTH) studies, have provided substantial long-term data on this compound's efficacy and safety, primarily in postmenopausal white women with osteoporosis or at high risk for coronary events. nih.govnih.gov These studies confirmed its effectiveness in reducing vertebral fracture risk and preventing invasive breast cancer over several years. dovepress.comnih.govresearchgate.net
However, osteoporosis is a chronic condition requiring very long-term therapy, and a key future direction is to gather more extensive efficacy and safety data beyond the typical 5- to 8-year duration of these foundational trials. dovepress.comresearchgate.net It is important to understand the effects of treatment discontinuation, as some data shows a decline in bone mineral density within the first year after stopping the medication. nih.gov
Crucially, there is a need for more data from diverse racial and ethnic populations. The risk-benefit profile of this compound may differ across populations with varying genetic backgrounds, lifestyles, and baseline risks for osteoporosis, breast cancer, and adverse events like venous thromboembolism. Future long-term studies should prioritize the inclusion of a broader range of participants to ensure the findings are generalizable and to better inform clinical decision-making for all women.
Personalized Medicine Approaches: Identifying Responders and Non-Responders
The future of this compound therapy will likely involve a shift toward personalized medicine, aiming to identify which individuals are most likely to benefit from the drug and who may be at higher risk for adverse effects. biomedpharmajournal.org This approach relies on identifying biomarkers, including genetic variations, that can predict a patient's response.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of investigation. biomedpharmajournal.org For this compound, research has pointed to the importance of genetic polymorphisms in enzymes responsible for its metabolism. For example, variations in the UGT1A1 gene, which codes for an enzyme involved in metabolizing this compound, can influence an individual's exposure to the drug. One study found that individuals with the UGT1A128/28 genotype had higher exposure to this compound and its metabolites, which correlated with a significantly greater increase in hip bone mineral density compared to those with the UGT1A11/1 genotype. biomedpharmajournal.org
Identifying such genetic markers could allow clinicians to tailor therapy, potentially adjusting doses for certain individuals to maximize efficacy and minimize risk. biomedpharmajournal.org Further research is needed to discover and validate more biomarkers that can reliably predict both treatment response and the risk of side effects, paving the way for more precise and effective use of this compound.
Development of Next-Generation SERMs Based on this compound Insights
The clinical experience and mechanistic understanding of this compound have provided a crucial foundation for the development of new generations of Selective Estrogen Receptor Modulators (SERMs). The goal is to design compounds with a more ideal profile: retaining the beneficial estrogenic effects on bone, while having antagonistic effects on breast and uterine tissue, and minimizing adverse effects. nih.govdovepress.com Research has evolved from second-generation SERMs like this compound to third-generation compounds and novel drug constructs. nih.govtransfemscience.org
Third-generation SERMs, such as bazedoxifene (B195308) and lasofoxifene, have been developed based on the insights gained from predecessors like this compound. nih.govnih.gov For instance, bazedoxifene, when combined with conjugated estrogens in a tissue-selective estrogen complex (TSEC), aims to provide the benefits of estrogen for menopausal symptoms while protecting the endometrium, an advantage over this compound. wikipedia.org
A significant area of research involves creating this compound analogs that refine its biological activities. Scientists are modifying the core structure of this compound to either enhance desired effects or introduce new therapeutic actions. mdpi.comnih.gov One approach has been to develop analogs with reduced estrogen receptor (ER) signaling to isolate and enhance other beneficial properties, such as improving bone's mechanical properties through non-cellular mechanisms like increasing bone hydration. nih.govnih.gov Another innovative strategy has been the creation of this compound analogs that act as agonists for the aryl hydrocarbon receptor (AhR), inducing AhR-dependent cell death in cancer cells, which could be a potential pathway for treating estrogen receptor-negative cancers. mdpi.com
Furthermore, the this compound scaffold is being used as a building block for entirely new classes of drugs. For example, its core structure has been incorporated into the development of ER PROTACs (Proteolysis Targeting Chimeras), which are designed to not just block but actively degrade estrogen receptors, offering a novel mechanism for cancer therapy. scienceopen.com These next-generation compounds highlight a sophisticated approach to drug design, moving beyond simple receptor agonism/antagonism to more complex and targeted molecular interventions. dovepress.com
Table 1: Comparison of this compound and Next-Generation SERMs/Analogs
| Compound Class | Example(s) | Key Development Insight from this compound | Therapeutic Goal |
|---|---|---|---|
| Second-Generation SERM | This compound | Established the principle of tissue-selective ER activity with bone benefits and breast/uterine antagonism. nih.govwikipedia.org | Osteoporosis treatment/prevention; breast cancer risk reduction. nih.gov |
| Third-Generation SERM | Bazedoxifene, Lasofoxifene | Improve upon the safety and efficacy profile of earlier SERMs. nih.govnih.gov | Broader applications in postmenopausal health, including managing menopausal symptoms without uterine stimulation. wikipedia.org |
| This compound Analogs | Y134, RAL-ADM | Isolate or modify specific activities of the parent molecule. | Target alternative pathways (e.g., AhR for cancer) or reduce hormonal effects for specific applications (e.g., pediatric bone disorders). mdpi.comnih.gov |
| ER PROTACs | ERD-308 | Utilize the this compound core for ER binding. | Induce degradation of the estrogen receptor as a more complete anti-estrogen therapy for cancer. scienceopen.com |
Cost-Effectiveness Analyses and Healthcare Impact
The healthcare impact of this compound is primarily linked to its dual efficacy in preventing osteoporotic fractures and reducing the risk of invasive breast cancer in postmenopausal women. nih.govremedypublications.com This dual benefit forms the basis of its cost-effectiveness analyses, which weigh the cost of the drug against the savings from prevented medical events and improvements in quality of life.
However, in other contexts, its cost-effectiveness has been questioned. A U.S.-based study using a Markov model found that while this compound increased costs and QALYs, its cost-effectiveness ratio was high at $447,559 per QALY compared to no treatment, and it was less cost-effective than alendronate. nih.gov Similarly, a study in China concluded that this compound was not cost-effective for treating osteoporotic fractures within the local willingness-to-pay threshold, yielding an incremental cost-effectiveness ratio of USD 36,891 per QALY gained. nih.gov This study also highlighted that medication persistence and adherence significantly impact both clinical and cost-effectiveness. nih.gov
The cost-effectiveness of this compound is notably improved when a woman's risk of breast cancer is considered. nih.gov For postmenopausal women with one or more major risk factors for breast cancer, this compound can be a more cost-effective alternative than hormone replacement therapy. nih.gov The significant reduction in the incidence of estrogen receptor-positive invasive breast cancer, by as much as 70-90% in some studies, represents a substantial healthcare impact, avoiding the high costs and morbidity associated with cancer treatment. remedypublications.comcancernetwork.comucsf.edu
Table 2: Summary of this compound Cost-Effectiveness Studies
| Study Region/Context | Comparator(s) | Key Finding | Incremental Cost-Effectiveness Ratio (ICER) | Citation(s) |
|---|---|---|---|---|
| United Kingdom | Placebo | Deemed cost-effective for women at increased risk of vertebral fractures. | £10,000 - £24,000 per QALY gained. | nih.gov |
| United States | No treatment, HRT, Alendronate | Less cost-effective than alendronate. | $447,559 per QALY gained vs. no treatment. | nih.gov |
| China | Conventional Treatment | Not cost-effective based on the local willingness-to-pay threshold. | $36,891 per QALY gained. | nih.gov |
| United States (Breast Cancer Risk) | Hormone Replacement Therapy (HRT) | More cost-effective than HRT for women with a lifetime breast cancer risk of 15% or higher. | Varies based on risk profile. | nih.gov |
Q & A
Q. What analytical methods are recommended for validating raloxifene purity and detecting related impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method. Critical parameters include:
- Resolution : ≥2.0 between this compound and its related compound C to ensure separation .
- Tailing factor : ≤2.0 for this compound to confirm symmetrical peak shape .
- Relative standard deviation (RSD) : ≤0.7% for precision in retention time and peak area . Method validation should follow USP guidelines, using EDTA-acetonitrile buffer systems and controlled temperature conditions (25–35°C) .
Q. How does this compound impact bone mineral density (BMD) and fracture risk in postmenopausal osteoporosis?
A meta-analysis of seven randomized trials (1996–2000) showed:
- BMD improvement : +2.51% (lumbar spine), +2.11% (hip) after 2 years vs. placebo .
- Fracture reduction : Relative risk (RR) of vertebral fractures = 0.60 (95% CI: 0.50–0.70), but no significant effect on non-vertebral fractures (RR = 0.92, 95% CI: 0.79–1.07) . Trials required standardized calcium/vitamin D supplementation and excluded women with prior fractures .
Q. What are the key pharmacokinetic challenges of this compound, and how do they influence formulation design?
this compound has low oral bioavailability (2%) due to poor solubility and extensive glucuronidation . Strategies include:
- Cyclodextrin complexes : Hydroxypropyl-β-cyclodextrin improves aqueous solubility by 3–5× via inclusion .
- Transdermal nanotransfersomes : Achieve 6.5 μg/cm²/hour flux with 91% entrapment efficiency, bypassing first-pass metabolism .
Q. How should adverse events (AEs) like hot flashes and thromboembolism be monitored in clinical trials?
- Hot flashes : RR = 1.46 (95% CI: 1.23–1.74) in this compound groups; use validated questionnaires (e.g., MENQOL) .
- Venous thromboembolism (VTE) : RR = 2–4 vs. placebo; screen high-risk patients (age >60, prior VTE) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s cardiovascular (CV) effects across studies?
- MORE trial : No CV benefit in general population but 62% stroke risk reduction in high-risk subgroups .
- RUTH trial : Neutral effects on coronary heart disease (primary endpoint) and stroke (secondary endpoint) . Methodological considerations: Use stratified randomization for baseline CV risk and adjust for competing outcomes in sensitivity analyses .
Q. What experimental designs optimize this compound formulations for enhanced bioavailability?
- Box-Behnken design : Optimizes phospholipid/surfactant ratios and sonication time for nanotransfersomes .
- pH-solubility profiling : Determine pKa values to design pH-responsive cyclodextrin complexes (e.g., hydroxybutenyl-β-cyclodextrin at pH 6.8) .
Q. What are the limitations of murine models in studying this compound’s effects on age-related disc degeneration?
- Tail vs. lumbar disc mechanics : Tail IVDs in mice lack mechanical loading, leading to inconsistent drug distribution and blunted anabolic gene expression (e.g., ER-α upregulation without collagen II induction) .
- Translational relevance : Use larger animal models (e.g., non-human primates) with upright spinal loading .
Q. How does renal function influence this compound’s efficacy in osteoporosis management?
- Mild-moderate CKD : Greater hip BMD improvement vs. normal renal function (post hoc analysis, RR = 1.3, p < 0.05) .
- CKD stage 4–5 : Limited data; avoid extrapolation due to altered drug clearance and uremic toxin interference .
Q. What statistical tools address heterogeneity in meta-analyses of this compound’s long-term outcomes?
Q. Why do sex-specific pharmacodynamic effects of this compound occur in neuropsychiatric disorders?
- Female-specific benefits : In schizophrenia, this compound reduces negative symptoms (Cohen’s d = 0.45, p < 0.01) and improves working memory post-discontinuation, linked to ER-β modulation in prefrontal cortex .
- Male non-response : Null effects in males suggest androgen interference or ER-α/ER-β ratio differences .
Key Methodological Recommendations
- Analytical chemistry : Adhere to USP resolution/RSD thresholds for impurity profiling .
- Clinical trials : Stratify by baseline CV/renal risk and use sex-specific subgroup analyses .
- Formulation development : Apply response surface methodology (RSM) for nanocarrier optimization .
- Meta-analyses : Use Bayesian models to integrate post-WHI data on HRT comparators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
